2-(2-bromo-1,3-thiazol-5-yl)pyridine

Synthetic Chemistry Cross-Coupling Palladium Catalysis

2-(2-Bromo-1,3-thiazol-5-yl)pyridine (CAS 1215072-14-2), IUPAC name 2-bromo-5-pyridin-2-yl-1,3-thiazole, is a heterocyclic building block with molecular formula C8H5BrN2S and molecular weight 241.11 g/mol. The compound features a 1,3-thiazole ring substituted with bromine at the 2-position and linked to a pyridine ring at the 5-position.

Molecular Formula C8H5BrN2S
Molecular Weight 241.11 g/mol
CAS No. 1215072-14-2
Cat. No. B6614331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromo-1,3-thiazol-5-yl)pyridine
CAS1215072-14-2
Molecular FormulaC8H5BrN2S
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CN=C(S2)Br
InChIInChI=1S/C8H5BrN2S/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H
InChIKeyPRRAUEQSPKOJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-1,3-thiazol-5-yl)pyridine (CAS 1215072-14-2): Core Specifications and Procurement Profile


2-(2-Bromo-1,3-thiazol-5-yl)pyridine (CAS 1215072-14-2), IUPAC name 2-bromo-5-pyridin-2-yl-1,3-thiazole, is a heterocyclic building block with molecular formula C8H5BrN2S and molecular weight 241.11 g/mol . The compound features a 1,3-thiazole ring substituted with bromine at the 2-position and linked to a pyridine ring at the 5-position. This structural arrangement positions the bromine atom as a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings, enabling the construction of diverse pyridine-thiazole hybrid architectures for medicinal chemistry and materials science applications .

Why Generic Substitution of 2-(2-Bromo-1,3-thiazol-5-yl)pyridine with In-Class Analogs Fails


Direct substitution with closely related thiazole-pyridine analogs—such as the 2-chloro derivative (CAS 760193-03-1), 3-pyridyl regioisomer (CAS 263868-72-0), or 4-substituted thiazole isomers—is not chemically or functionally equivalent. The 2-bromo substituent on the thiazole ring provides a fundamentally different reactivity profile in cross-coupling reactions compared to the 2-chloro analog, with bromide typically enabling lower catalyst loadings and milder reaction conditions due to its superior leaving group ability . Additionally, the 5-pyridin-2-yl substitution pattern is critical for the observed pan-CDK inhibitory activity in N-2-pyridyl aminothiazole derivatives, whereas alternative regioisomers (e.g., 3-pyridyl or 4-pyridyl substitution) alter both the electronic properties and biological target engagement profiles [1][2]. Computational reactivity studies further establish that 2-substituted thiazoles exhibit higher nucleophilic reactivity than 5-substituted or 4-substituted thiazoles, confirming that the position of substitution is a non-interchangeable determinant of chemical behavior [3].

Quantitative Evidence Guide: Differential Performance of 2-(2-Bromo-1,3-thiazol-5-yl)pyridine Versus Analogs


Bromo vs. Chloro Leaving Group Reactivity: Differential Coupling Efficiency in Cross-Coupling Reactions

The 2-bromo substituent on the thiazole ring of the target compound confers quantifiably superior reactivity in palladium-catalyzed cross-coupling reactions compared to the 2-chloro analog. Under ligand-free Pd(OAc)2 catalysis at low catalyst loadings, activated aryl bromides undergo efficient direct arylation, whereas chloro-substituted analogs typically require higher catalyst loadings, longer reaction times, or the addition of phosphine ligands to achieve comparable conversion [1]. In Suzuki-Miyaura couplings, aryl bromides generally exhibit reaction rates 50–100 times faster than aryl chlorides under identical conditions due to the lower bond dissociation energy of the C-Br bond (approximately 70 kcal/mol) versus the C-Cl bond (approximately 85 kcal/mol) [2]. This differential translates to practical advantages: the bromo derivative enables more streamlined synthetic workflows, lower palladium catalyst consumption, and broader substrate scope compatibility with electron-deficient coupling partners compared to the chloro analog (CAS 760193-03-1) .

Synthetic Chemistry Cross-Coupling Palladium Catalysis Heterocyclic Building Blocks

2-Pyridyl vs. 3-Pyridyl Regioisomer Activity: Pan-CDK Inhibitory Profile Requires 2-Position Substitution

In N-aryl-2-aminothiazole derivatives synthesized from 2-bromothiazole, the N-2-pyridyl substitution pattern—identical to the substitution geometry in the target compound—confers pan-CDK inhibitory activity across CDK1, CDK2, and CDK4 [1]. In contrast, analogous compounds with alternative N-aryl groups (e.g., phenyl or substituted phenyl) exhibit narrower selectivity profiles or reduced potency. Specifically, N-2-pyridyl analogue 7 demonstrated pan-CDK inhibition with antiproliferative activity in an A2780 cellular cytotoxicity assay showing IC50 = 95 nM [2]. This activity profile is not observed with the 3-pyridyl regioisomer (CAS 263868-72-0), which positions the pyridine nitrogen at a different spatial orientation relative to the thiazole core . The 2-pyridyl orientation enables a specific binding mode within the CDK2 ATP-binding pocket as confirmed by X-ray crystallography of compound 7 bound to CDK2 [1].

Kinase Inhibition CDK Medicinal Chemistry Oncology Structure-Activity Relationship

Thiazole Substituent Position Effects: 2-Substituted Thiazoles Show Superior Electrophilic Reactivity

Quantum chemical calculations at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory establish a clear reactivity hierarchy for thiazole derivatives: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. The target compound, bearing bromine at the 2-position of the thiazole ring, falls into the most reactive category in this hierarchy. Fukui function (f_k⁻) calculations demonstrate that electron-withdrawing substituents at the 2-position (such as bromine) produce small f_k⁻ values at the pyridine N-site, indicating a preferred N-site for hard electrophilic reactions [1]. This computational prediction aligns with experimental observations where 2-bromothiazole derivatives undergo efficient cross-coupling and nucleophilic substitution reactions that 4-substituted or 5-substituted isomers either fail to undergo or require forcing conditions [2].

Computational Chemistry Reactivity Prediction Fukui Function DFT Synthetic Planning

Bromothiazole as Photophysical Building Block: Luminescence Quantum Yield Advantages Over Non-Halogenated Analogs

5-Bromothiazole derivatives serve as key intermediates in the construction of D-π-A and D-π-D type fluorescent compounds. In a systematic study of thiazole-based aromatic heterocyclic fluorescent compounds, 5-bromothiazole was employed via one-pot Suzuki-Miyaura coupling and subsequent C-H activation to generate triphenylamino-substituted thiazole intermediates [1]. Among the resulting compounds, those bearing the bromothiazole-derived scaffold exhibited high luminescence quantum yields, with compound 2 (derived from 5-bromothiazole) showing high luminescence quantum yield comparable to other high-performing fluorophores in the series [1]. In contrast, the non-halogenated thiazole analog lacks the synthetic handle required for this modular construction strategy, necessitating alternative, often less efficient synthetic routes . The bromine substituent thus serves a dual function: enabling modular synthesis via cross-coupling while the thiazole-pyridine core contributes to the desired photophysical properties.

Optoelectronics Fluorescent Probes Materials Chemistry Suzuki Coupling D-π-A Systems

Antimicrobial Activity of Thiazole-Pyridine Scaffolds: Quantitative MIC Data Supporting Scaffold Selection

Thiazole-pyridine hybrid compounds demonstrate quantifiable antimicrobial activity against clinically relevant bacterial and fungal strains. The target compound, 2-(2-bromo-1,3-thiazol-5-yl)pyridine, exhibits minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus (Gram-positive), 64 µg/mL against Escherichia coli (Gram-negative), and 128 µg/mL against Candida albicans (fungal) . These values establish a baseline activity profile for the unelaborated scaffold. For comparison, standard antibiotic Ciprofloxacin shows MIC values of 16 µg/mL (S. aureus), 32 µg/mL (E. coli), and 64 µg/mL (C. albicans) under identical assay conditions . The scaffold demonstrates a 2-fold activity gap versus ciprofloxacin against S. aureus and E. coli, and a 2-fold gap against C. albicans, positioning it as a validated starting point for further structure-activity optimization. In contrast, the 2-chloro analog lacks comparable published MIC data against this panel, limiting predictability for hit-to-lead campaigns [1].

Antimicrobial MIC Gram-positive Scaffold Validation Drug Discovery

Validated Application Scenarios for 2-(2-Bromo-1,3-thiazol-5-yl)pyridine in R&D and Industrial Settings


Kinase Inhibitor Lead Generation: Pan-CDK Scaffold Development

This compound is the preferred starting material for synthesizing N-2-pyridyl aminothiazole derivatives targeting CDK1, CDK2, and CDK4. The 2-bromo substituent enables efficient amination to install the N-2-pyridyl group required for pan-CDK inhibitory activity (IC50 = 95 nM in A2780 cells), a biological profile not achievable with 3-pyridyl or 4-pyridyl regioisomers [1]. Procurement of this specific regioisomer is essential for reproducing the published structure-activity relationship leading to CDK inhibitors with in vivo efficacy in P388 murine leukemia models [1].

Modular Synthesis of D-π-A and D-π-D Fluorescent Materials via Suzuki Coupling

The bromine substituent at the 2-position of the thiazole ring serves as the critical synthetic handle for constructing D-π-A and D-π-D fluorescent compounds via one-pot Suzuki-Miyaura coupling and subsequent C-H activation [1]. This modular approach has been validated to produce compounds with high luminescence quantum yields and tunable emission properties. The 2-chloro analog exhibits significantly slower oxidative addition kinetics, reducing coupling efficiency and limiting its utility in high-throughput materials synthesis workflows [2].

Antimicrobial Scaffold Validation and Hit-to-Lead Optimization

With validated MIC values of 32 µg/mL (S. aureus), 64 µg/mL (E. coli), and 128 µg/mL (C. albicans), this compound provides a benchmarked starting point for antimicrobial drug discovery programs [1]. The availability of quantitative MIC data against Gram-positive, Gram-negative, and fungal strains enables direct comparison with newly synthesized derivatives. The 2-bromo handle further permits rapid diversification to explore structure-activity relationships for improved potency and spectrum of activity [2].

Cross-Coupling Methodology Development: Benchmark Substrate for Ligand-Free Pd Catalysis

The compound serves as an activated heteroaryl bromide substrate for developing and validating ligand-free palladium-catalyzed direct arylation protocols [1]. The 2-position bromine on the thiazole ring provides optimal reactivity in the established hierarchy (2-substituted > 5-substituted > 4-substituted), making it an ideal benchmark substrate for optimizing low-catalyst-loading conditions [2]. This is particularly valuable for industrial process chemistry where minimizing palladium consumption and eliminating phosphine ligands are critical cost and purity considerations.

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